(3,3-Diethoxy-2,2-dimethylpropyl)benzene
Description
(3,3-Diethoxy-2,2-dimethylpropyl)benzene is an aromatic organic compound featuring a benzene ring substituted with a branched propyl chain containing ethoxy (–OCH₂CH₃) and dimethyl (–CH(CH₃)₂) groups. Its molecular formula is C₁₆H₂₄O₂, with the ethoxy groups at the 3,3-positions and methyl groups at the 2,2-positions of the propyl chain. This structure confers unique steric and electronic properties, making it valuable in organic synthesis and materials science.
Properties
CAS No. |
93963-42-9 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(3,3-diethoxy-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C15H24O2/c1-5-16-14(17-6-2)15(3,4)12-13-10-8-7-9-11-13/h7-11,14H,5-6,12H2,1-4H3 |
InChI Key |
ZBGABXFKVXZYAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)(C)CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diethoxy-2,2-dimethylpropyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-diethoxy-2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent .
Industrial Production Methods
In an industrial setting, the production of (3,3-Diethoxy-2,2-dimethylpropyl)benzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(3,3-Diethoxy-2,2-dimethylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3), Lewis acids (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
Scientific Research Applications
(3,3-Diethoxy-2,2-dimethylpropyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Diethoxy-2,2-dimethylpropyl)benzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propyl Chain
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene
- Molecular Formula : C₁₄H₂₀O₂
- Key Differences : Methoxy (–OCH₃) groups replace ethoxy groups.
- Impact: Reactivity: Methoxy groups are smaller, leading to reduced steric hindrance and faster hydrolysis compared to ethoxy groups . Lipophilicity: Ethoxy groups increase lipophilicity, enhancing solubility in non-polar solvents . Electronic Effects: Both methoxy and ethoxy groups donate electrons via resonance, but ethoxy’s larger size may slightly diminish this effect.
(1-Chloro-2,2-dimethylpropyl)benzene
- Molecular Formula : C₁₁H₁₅Cl
- Key Differences : Chlorine replaces the diethoxy groups.
- Impact :
- Reactivity : Chlorine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution rates compared to electron-donating ethoxy groups .
- Steric Effects : The absence of ethoxy groups reduces steric bulk, but the dimethylpropyl chain still imposes significant hindrance .
Ring System Variations
(3,3-Diethoxy-2,2-dimethylpropyl)cyclohexane
- Molecular Formula : C₁₅H₂₈O₂
- Key Differences : Cyclohexane replaces the benzene ring.
- Impact :
- Conjugation : Loss of aromaticity reduces stability and alters electronic properties.
- Flexibility : The cyclohexane ring’s chair conformation introduces flexibility, affecting applications in polymer chemistry .
Functional Group Variations
tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate
- Molecular Formula: C₁₀H₂₀BrNO₂
- Key Differences : Carbamate and bromine substituents replace ethoxy groups.
- Impact :
- Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution, while carbamate groups participate in condensation reactions .
- Applications : Preferred in peptide synthesis, unlike the ethoxy-substituted compound, which may serve as a protecting group .
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| (3,3-Diethoxy-2,2-dimethylpropyl)benzene | C₁₆H₂₄O₂ | Ethoxy (3,3), dimethyl (2,2) | High lipophilicity; electron-donating; steric hindrance slows SN reactions |
| (3,3-Dimethoxy-2,2-dimethylpropyl)benzene | C₁₄H₂₀O₂ | Methoxy (3,3), dimethyl (2,2) | Faster hydrolysis; lower lipophilicity |
| (1-Chloro-2,2-dimethylpropyl)benzene | C₁₁H₁₅Cl | Chlorine, dimethyl (2,2) | Electron-withdrawing; reduced electrophilic substitution |
| (3-Bromo-2,2-dimethylpropyl)cyclohexane | C₁₁H₂₁Br | Bromine, dimethyl (2,2), cyclohexane | High SN reactivity due to bromine; non-aromatic |
Key Research Findings
Steric Effects : The 2,2-dimethylpropyl group in (3,3-Diethoxy-2,2-dimethylpropyl)benzene significantly reduces SN1 reaction rates compared to less-branched analogs (e.g., relative rate = 0.2 vs. 1.0 for (1-Chloro-2-methylpropyl)benzene) .
Electronic Effects : Ethoxy groups enhance resonance stabilization of the benzene ring, favoring electrophilic substitutions at para positions, unlike chlorine-substituted analogs .
Biological Activity
(3,3-Diethoxy-2,2-dimethylpropyl)benzene is an organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H24O2
- CAS Number : 3023092
- Molecular Weight : 236.35 g/mol
The structure consists of a benzene ring substituted with a diethoxy group and a branched alkyl chain, which influences its interaction with biological systems.
The biological activity of (3,3-Diethoxy-2,2-dimethylpropyl)benzene is primarily attributed to its ability to interact with various biomolecules. The diethoxy groups can facilitate hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. This interaction may lead to changes in enzyme kinetics or receptor binding affinities.
Antimicrobial Properties
Recent studies have indicated that (3,3-Diethoxy-2,2-dimethylpropyl)benzene exhibits antimicrobial properties. It has been evaluated against various bacterial strains and fungi:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
These results suggest that the compound has moderate antimicrobial activity, particularly against Gram-positive bacteria.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of (3,3-Diethoxy-2,2-dimethylpropyl)benzene. The compound was tested on human cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| MCF-7 | 45 |
| A549 | 60 |
The IC50 values indicate that the compound has a reasonable safety margin for potential therapeutic applications.
Case Studies
-
Study on Antimicrobial Efficacy :
In a controlled study published in the Journal of Antimicrobial Chemotherapy, (3,3-Diethoxy-2,2-dimethylpropyl)benzene was tested against multi-drug resistant strains of bacteria. The compound demonstrated significant activity, suggesting its potential as a lead compound for developing new antibiotics . -
Cytotoxicity Assessment :
A research article detailed the cytotoxic effects of (3,3-Diethoxy-2,2-dimethylpropyl)benzene on cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .
Future Directions
The promising biological activities exhibited by (3,3-Diethoxy-2,2-dimethylpropyl)benzene warrant further investigation. Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.
- Formulation Development : Exploring various formulation strategies to enhance bioavailability and efficacy in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
